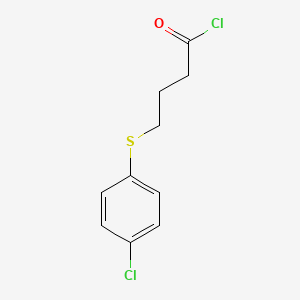
4-((4-Chlorophenyl)thio)butanoyl chloride
Übersicht
Beschreibung
“4-((4-Chlorophenyl)thio)butanoyl chloride” is a chemical compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 249.16 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure Analysis
A study by Xia et al. (2009) synthesized a compound related to 4-((4-Chlorophenyl)thio)butanoyl chloride and analyzed its crystal structure using X-ray diffraction, revealing a twisted boat conformation of the thiazine ring system and the presence of hydrogen bonds in the crystal (Xia et al., 2009).
2. Electrochemical Properties
Ullah et al. (2015) synthesized a novel thiourea-based non-ionic surfactant from a similar compound and evaluated its electrochemical properties. The study found that it showed low solubility in water and had a defined critical micelle concentration in ethanol and hexane, indicating potential for economical and environment-friendly applications (Ullah et al., 2015).
3. Photocatalytic Degradation
Kim and Choi (2005) investigated the visible-light-induced degradation of 4-chlorophenol in the presence of TiO2, finding that surface complexation between phenolic compounds and TiO2 was responsible for the visible light reactivity. This suggests potential applications of similar compounds in environmental remediation (Kim & Choi, 2005).
4. Radiation-Induced Degradation
Sanchez et al. (2002) studied the radiation-induced degradation of 4-chloroaniline, a compound related to this compound, in aqueous solutions. The study contributes to understanding the behavior of similar compounds under radiation, which could be relevant in waste management and environmental remediation (Sanchez et al., 2002).
5. Polymer Synthesis and Modification
A study by Sudo et al. (2001) synthesized novel ketenes, including a compound closely related to this compound, by dehydrochlorination of 2-(4-halophenyl)butanoyl chlorides. The resulting polyesters showed potential as reactive polymers for various applications (Sudo et al., 2001).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIJTBWZFBUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
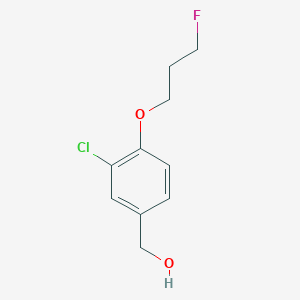
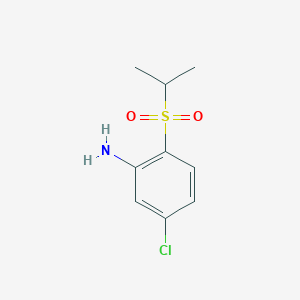


![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)
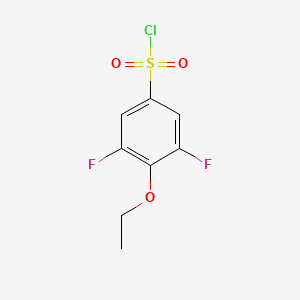

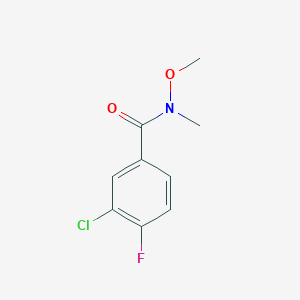

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)